quercetin 3-O-beta-L-fucopyranoside
Description
Quercetin 3-O-β-L-fucopyranoside is a flavonoid glycoside characterized by the attachment of a β-L-fucose moiety to the 3-hydroxyl group of the quercetin aglycone. Key properties include:
- Molecular formula: C21H20O11
- Molecular weight: 448.38 g/mol
- Stereochemistry: Five stereocenters, with the fucose sugar in the β-L configuration .
- Synonyms: Quercitrin (note: this term is also used for rhamnoside derivatives, necessitating careful distinction) .
This compound is less common than other quercetin glycosides, with β-L-fucose being a rare sugar in plant secondary metabolites. Its structural uniqueness influences solubility, bioavailability, and biological activity.
Properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18-,21+/m0/s1 |
InChI Key |
OXGUCUVFOIWWQJ-FOJOTVKPSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below summarizes key structural and physicochemical properties of quercetin 3-O-β-L-fucopyranoside and related glycosides:
Notes:
- Sugar configuration: β-L-fucose (6-deoxygalactose) in the target compound contrasts with α-L-rhamnose (6-deoxymannose) in quercitrin, altering stereochemical interactions .
- Solubility: Glycosylation generally increases water solubility. Isoquercitrin (glucoside) shows superior solubility compared to fucopyranoside or rhamnoside derivatives .
- Bioavailability: Quercetin aglycone exhibits stronger binding to serum albumin than its glycosides, as shown by NMR studies (e.g., quercetin 3-O-β-D-glucopyranoside binds 3× less effectively than aglycone) .
Antioxidant and Anti-Inflammatory Effects
- Quercetin 3-O-β-L-fucopyranoside: Limited direct studies, but fucose-containing flavonoids are reported to modulate immune responses via Toll-like receptors .
- Isoquercitrin (3-O-glucoside) : Demonstrates potent ROS scavenging activity in vitro (IC50 = 12 μM in DPPH assay) and anti-inflammatory effects via NF-κB inhibition .
- Quercitrin (3-O-rhamnoside): Reduces oxidative stress in neuronal cells by upregulating Nrf2 pathways, though slower cellular uptake due to rhamnose .
Metabolic and Pharmacokinetic Profiles
- Absorption: Glucosides (e.g., isoquercitrin) are hydrolyzed by intestinal β-glucosidases, enhancing aglycone absorption. Fucopyranosides and rhamnosides require gut microbiota for deglycosylation, leading to delayed peak plasma concentrations .
- Excretion : Acetylated or malonylated derivatives (e.g., quercetin 3-O-(6''-O-malonyl)-glucoside) exhibit prolonged half-lives due to resistance to enzymatic cleavage .
Specialized Derivatives
- Quercetin 3-O-[6′′′-p-coumaroyl-β-D-glucopyranosyl-(1,2)-rhamnopyranoside]: This acylated derivative from Callicarpa bodinieri shows dual antioxidant and melanogenesis-promoting activity via MAPK/ERK pathways .
- Quercetin 3,4’-di-O-β-glucopyranoside: A di-glycoside with enhanced radical scavenging capacity (IC50 = 8.2 μM in ABTS assay) compared to mono-glycosides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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